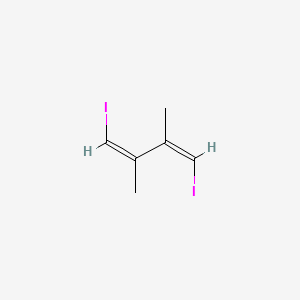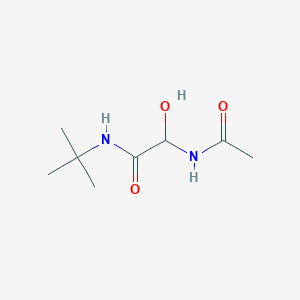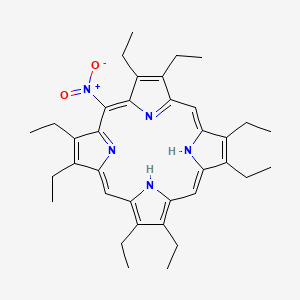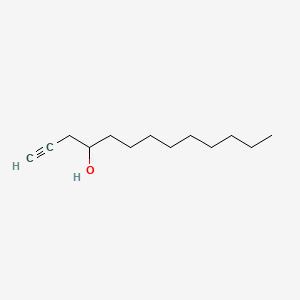
1-Tridecyn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tridecyn-4-ol is an organic compound with the molecular formula C13H24O. It is a member of the alkyne family, characterized by a triple bond between carbon atoms. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon of a tridecyn chain. Its CAS number is 74646-37-0 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tridecyn-4-ol can be synthesized through various methods. One common approach involves the reaction of 1-bromo-4-tridecyne with a suitable base, such as sodium hydroxide, in the presence of a solvent like ethanol. This reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1-tridecyne in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tridecyn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of tridecynone or tridecynal.
Reduction: Formation of tridecen-4-ol or tridecan-4-ol.
Substitution: Formation of 1-tridecyn-4-chloride or 1-tridecyn-4-bromide.
Applications De Recherche Scientifique
1-Tridecyn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of 1-Tridecyn-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the triple bond can participate in reactions that modify the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
1-Tridecen-4-ol: Similar structure but with a double bond instead of a triple bond.
1-Tridecan-4-ol: Similar structure but with a single bond instead of a triple bond.
1-Dodecyn-4-ol: Similar structure but with a shorter carbon chain.
Uniqueness: 1-Tridecyn-4-ol’s unique combination of a hydroxyl group and a triple bond makes it particularly versatile in chemical synthesis and research applications. Its ability to undergo a wide range of reactions and form various derivatives sets it apart from similar compounds .
Propriétés
Numéro CAS |
74646-37-0 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
tridec-1-yn-4-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h2,13-14H,3,5-12H2,1H3 |
Clé InChI |
WKKSFTVFBMVRFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






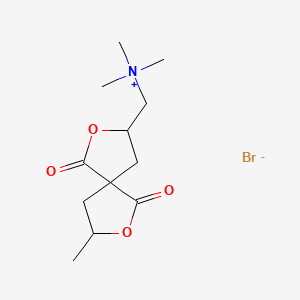
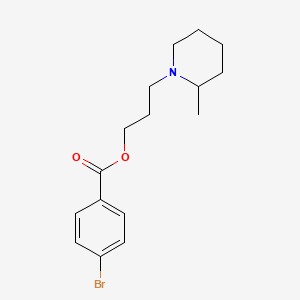
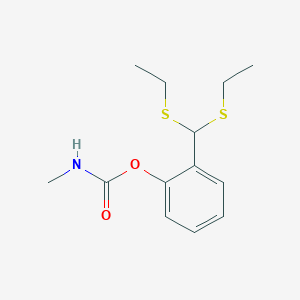
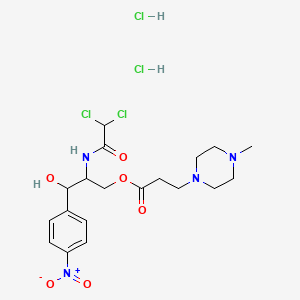
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
